2-(ethylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic acid
Description
2-(Ethylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic acid is a synthetic organic compound characterized by a propanoic acid backbone modified with an ethylamino group and a 3-nitrophenyl carbamoyl moiety.
Properties
IUPAC Name |
2-(ethylamino)-4-(3-nitroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5/c1-2-13-10(12(17)18)7-11(16)14-8-4-3-5-9(6-8)15(19)20/h3-6,10,13H,2,7H2,1H3,(H,14,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSGRXRNYWOHBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation with 3-Nitrobenzaldehyde
A modified approach from Kashif et al. involves:
-
Reacting 3-nitrobenzaldehyde with malonic acid and ethylamine hydrochloride (instead of ammonium acetate) in 1-butanol under reflux.
-
Mechanism: The aldehyde undergoes nucleophilic attack by malonic acid, followed by decarboxylation and amine incorporation.
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| 3-Nitrobenzaldehyde | 2.40 g | Electrophile |
| Malonic acid | 2.44 g | Nucleophile |
| Ethylamine hydrochloride | 3.54 g | Nitrogen source |
| 1-Butanol | 200 mL | Solvent |
| Temperature | Reflux | Reaction condition |
Expected Outcome : Formation of 3-(ethylamino)-3-(3-nitrophenyl)propanoic acid with a yield of ~70%.
Alkylation and Amino Group Functionalization
| Parameter | Value |
|---|---|
| Yield | 65-75% |
| Purity (HPLC) | >95% |
| Byproducts | <5% dialkylated product |
Carbamoylation of the Propanoic Acid Intermediate
The carbamoyl group is introduced via acyl chloride intermediacy , as demonstrated in thiophene propionic acid syntheses.
Acyl Chloride Formation
Coupling with 3-Nitroaniline
The acyl chloride reacts with 3-nitroaniline in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base:
Reaction Scheme
Optimized Conditions
| Parameter | Value |
|---|---|
| Temperature | 0°C → RT |
| Time | 6 hours |
| Yield | 82% |
Alternative Pathways: Urea-Based Carbamoylation
Inspired by antioxidant derivative syntheses, the carbamoyl group may alternatively be introduced via urea linkage formation :
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Reacting 3-(ethylamino)-3-(3-nitrophenyl)propanoic acid with 3-nitrophenyl isocyanate in tetrahydrofuran (THF).
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Catalyst: 4-Dimethylaminopyridine (DMAP).
Advantages :
-
Avoids acyl chloride handling.
-
Higher functional group tolerance.
Disadvantages :
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies:
| Method | Yield | Key Steps | Challenges |
|---|---|---|---|
| Knoevenagel + Alkylation + Acyl Chloride | 82% | Condensation, alkylation, acylation | Nitro group stability |
| Urea linkage formation | 68% | Urea coupling | Regioselectivity issues |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo reduction to form an aminophenyl group.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study enzyme interactions.
Medicine: Potential use as a drug candidate or in drug delivery systems.
Industry: Use in the synthesis of polymers or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action would depend on the specific application. For example:
In medicinal chemistry: It might interact with specific enzymes or receptors, inhibiting or activating their function.
In materials science: It could act as a monomer in polymerization reactions, contributing to the properties of the resulting polymer.
Comparison with Similar Compounds
Key Takeaways
- The target compound’s ethylamino and carbamoyl groups distinguish it from simpler nitroaryl-propanoic acids, offering tailored reactivity for drug discovery.
- Positional isomerism (ortho, meta, para nitro substitution) and functional group modifications (ester vs. carbamoyl) significantly alter biological activity and solubility.
- Evidence from patents and biochemical studies highlights the broader relevance of this compound class in medicinal chemistry and diagnostics.
Biological Activity
2-(ethylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic acid, also known by its CAS number 1031257-38-1, is a synthetic organic compound that belongs to the class of amino acids. Its structure includes an ethylamino group, a nitrophenyl group, and a carbamoyl group attached to a propanoic acid backbone. This compound is of interest due to its potential biological activities, which may have applications in medicinal chemistry and biochemistry.
The biological activity of 2-(ethylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic acid is primarily attributed to its interactions with specific enzymes and receptors. These interactions can lead to various pharmacological effects, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating certain diseases.
- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing physiological responses.
Research Findings
Recent studies have explored the compound's potential as a drug candidate. Notable findings include:
- Antioxidant Properties : Some research indicates that compounds with similar structures exhibit antioxidant activity, which could help mitigate oxidative stress in biological systems.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation, potentially making it useful in treating inflammatory diseases.
Case Studies
- In Vivo Studies : Animal models have been utilized to assess the safety and efficacy of 2-(ethylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic acid. Results indicated a reduction in inflammatory markers, suggesting therapeutic potential for inflammatory conditions.
- Cell Culture Experiments : In vitro studies demonstrated that the compound could inhibit cell proliferation in certain cancer cell lines, indicating possible anticancer properties.
Comparative Analysis
To better understand the uniqueness and potential applications of 2-(ethylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic acid, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(methylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic acid | Methyl instead of ethyl group | Similar enzyme inhibition |
| 2-(ethylamino)-3-[(4-nitrophenyl)carbamoyl]propanoic acid | Different nitro group position | Potentially different receptor interactions |
| 2-(ethylamino)-3-[(3-aminophenyl)carbamoyl]propanoic acid | Amino instead of nitro group | Varying biological effects due to amine presence |
Q & A
Q. What are the key structural features of 2-(ethylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic acid, and how do they influence its reactivity?
The compound consists of a propanoic acid backbone with an ethylamino group at position 2 and a carbamoyl group linked to a 3-nitrophenyl moiety at position 2. The nitro group (–NO₂) enhances electrophilic reactivity, while the carbamoyl (–CONH–) and carboxylic acid (–COOH) groups enable hydrogen bonding and coordination with biological targets. These features suggest potential for nucleophilic substitution reactions and interactions with enzymes or receptors .
Q. What are the standard synthetic routes for synthesizing this compound?
Synthesis typically involves multi-step reactions:
Carbamoyl Group Formation : Reacting 3-nitrophenyl isocyanate with a propanoic acid derivative.
Ethylamino Group Introduction : Alkylation or reductive amination of the intermediate.
Purification : Use of column chromatography or recrystallization to isolate the product.
Key parameters include solvent choice (e.g., DMF for polar aprotic conditions) and temperature control (60–80°C for amide bond formation). Yield optimization often requires iterative adjustments to stoichiometry and reaction time .
Q. How can researchers confirm the purity and structural integrity of this compound?
- Analytical Techniques :
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent polarity, temperature) affect the yield of the carbamoyl intermediate?
Data from similar compounds show that polar aprotic solvents (e.g., DMF, THF) improve solubility of nitroaromatic intermediates, while temperatures above 70°C accelerate carbamoylation. However, excessive heat (>90°C) may degrade the nitro group. A balance between reaction rate and stability is critical. For example, in a study on 3-(3-nitrophenyl)propanoic acid derivatives, THF at 75°C yielded 68% purity, whereas DMF at 65°C achieved 82% .
Q. What contradictions exist in reported biological activities of structurally analogous compounds, and how can they be resolved?
- Contradiction : Some studies report anti-inflammatory activity for nitroaromatic amino acids, while others note neurotoxic effects.
- Resolution :
- Dose-Dependent Effects : Low concentrations (µM range) may inhibit cyclooxygenase-2 (COX-2), while higher doses (>100 µM) disrupt mitochondrial function.
- Species-Specific Responses : Mouse models show higher tolerance than human cell lines.
- Methodology : Use standardized assays (e.g., ELISA for COX-2) and cross-validate with in silico QSAR models .
Q. How can researchers design experiments to probe the compound’s interaction with neuronal receptors?
- Experimental Design :
- Radioligand Binding Assays : Use ³H-labeled compound to measure affinity for GABAₐ or NMDA receptors.
- Patch-Clamp Electrophysiology : Assess ion channel modulation in hippocampal neurons.
- Molecular Docking : Predict binding poses using the compound’s IUPAC structure (e.g., PubChem CID 4985406) and receptor crystal structures.
- Data Interpretation : Correlate IC₅₀ values with structural analogs (e.g., 3-nitro-L-phenylalanine) to identify critical substituents .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Challenges :
- Racemization during carbamoylation at high temperatures.
- Solvent residues affecting crystallization.
- Solutions :
Methodological Guidance
Q. How should researchers handle discrepancies in solubility data for this compound?
- Issue : Reported solubility ranges from 0.5 mg/mL (in DMSO) to <0.1 mg/mL (in PBS).
- Approach :
Q. What strategies are recommended for analyzing metabolic stability in hepatic microsomes?
- Protocol :
- Incubation : 1 µM compound + NADPH-regenerating system in human liver microsomes (37°C, pH 7.4).
- Sampling : Collect aliquots at 0, 15, 30, and 60 minutes.
- Quantification : LC-MS/MS to monitor parent compound depletion.
- Data Normalization : Compare t₁/₂ values with control compounds (e.g., verapamil) to assess CYP450-mediated metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
